![molecular formula C24H34BrN9O3S B1248835 Combigan CAS No. 952743-07-6](/img/structure/B1248835.png)
Combigan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A pharmaceutical preparation of brimonidine tartrate and timolol maleate. The combined ADRENERGIC ALPHA2 RECEPTOR AGONIST and ADRENERGIC BETA-ANTAGONIST activity of these drugs reduce INTRAOCULAR PRESSURE in GLAUCOMA patients.
科学的研究の応用
Combigan in Glaucoma Management
Combigan® is an ophthalmic solution that combines brimonidine, a selective α-2 adrenergic agonist, with timolol, a nonselective β-adrenergic antagonist. It's primarily approved for reducing intraocular pressure in patients with glaucoma or ocular hypertension. Several studies have shown its effectiveness in this regard. For instance, a study demonstrated that switching to or adding Combigan to existing glaucoma therapy led to a significant reduction in intraocular pressure (IOP), with high patient satisfaction ratings (Gouws, 2007). Additionally, Combigan has been reported to be more effective than either of its constituent agents used alone and has at least a similar IOP-lowering effect as the concomitant use of its two constituents (Migdal, 2007).
Combigan in Other Therapeutic Applications
Beyond glaucoma management, Combigan has been explored for other applications. For example, it has been used successfully for treating superficial infantile hemangiomas (IHs) when applied topically, though caution is advised due to potential toxicity (Gill et al., 2016). Furthermore, in a study evaluating the prevention of acute intraocular pressure increase after intravitreal injection of ranibizumab, Combigan was found to be a safe and effective prophylaxis (Theoulakis et al., 2010).
Safety and Efficacy Assessments
Several studies have addressed the safety and efficacy of Combigan. A study reported no unexpected adverse effects and confirmed the non-inferiority of Combigan to the unfixed combination of the same two agents (Bossowska, 2007). Additionally, an increase in the dosage frequency of Combigan was shown to result in a further reduction in IOP without increasing adverse effects (Moisseiev et al., 2013).
特性
CAS番号 |
952743-07-6 |
---|---|
製品名 |
Combigan |
分子式 |
C24H34BrN9O3S |
分子量 |
608.6 g/mol |
IUPAC名 |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C11H10BrN5/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h10,14,18H,4-9H2,1-3H3;1-4H,5-6H2,(H2,15,16,17)/t10-;/m0./s1 |
InChIキー |
ZUIFJYRNWWNOPB-PPHPATTJSA-N |
異性体SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |
SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |
正規SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |
同義語 |
Brimonidine Tartrate Timolol Maleate Brimonidine Tartrate Timolol Maleate Drug Combination Brimonidine Tartrate, Timolol Maleate Drug Combination Brimonidine Tartrate-Timolol Maleate Brimonidine Tartrate-Timolol Maleate Drug Combination combigan Maleate, Brimonidine Tartrate-Timolol Tartrate-Timolol Maleate, Brimonidine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。